"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" properties
"2-Isopropyl-1,3-dioxane-5-carboxylic Acid" properties
An In-Depth Technical Guide to 2-Isopropyl-1,3-dioxane-5-carboxylic Acid
Authored by: A Senior Application Scientist
Foreword: Understanding a Key Synthetic Building Block
This guide provides a comprehensive technical overview of 2-Isopropyl-1,3-dioxane-5-carboxylic acid, a heterocyclic compound of significant interest in pharmaceutical synthesis. Its structure, featuring a 1,3-dioxane ring substituted with an isopropyl group and a carboxylic acid, makes it a versatile intermediate. The primary focus of its application lies in its role as a crucial precursor in the synthesis of Iobitridol, a non-ionic, water-soluble X-ray contrast agent.[1][2] This document is intended for researchers, chemists, and professionals in drug development, offering detailed insights into its chemical properties, spectroscopic profile, synthesis, and safe handling protocols.
Molecular Structure and Stereochemistry
The molecular architecture of 2-Isopropyl-1,3-dioxane-5-carboxylic acid is characterized by a six-membered 1,3-dioxane ring. This ring is not planar and, to minimize steric strain, preferentially adopts a chair conformation.[3] An isopropyl group is attached at the C2 position (the acetal carbon), and a carboxylic acid functional group is located at the C5 position.
The substitution at positions C2 and C5 gives rise to cis and trans diastereomers. The trans isomer, where the bulky isopropyl and carboxylic acid groups occupy equatorial positions, is generally the more stable and often the desired product in synthesis due to minimized steric hindrance.[3]
Caption: Chair conformation of trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid.
Physicochemical Properties
A summary of the core physicochemical properties is presented below, providing essential data for experimental design and characterization.
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₁₄O₄ | [3][4] |
| Molecular Weight | 174.19 g/mol | [3] |
| IUPAC Name | 2-propan-2-yl-1,3-dioxane-5-carboxylic acid | [3][4] |
| CAS Number | 116193-72-7 (isomer mixture); 42031-28-7 (trans-isomer) | [3][5] |
| Appearance | Off-white solid | [1] |
| Solubility | Soluble in Chloroform, Water | [1] |
Spectroscopic Profile for Structural Elucidation
Spectroscopic analysis is fundamental for confirming the structure and purity of 2-Isopropyl-1,3-dioxane-5-carboxylic acid. The expected spectral features are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides a detailed map of the hydrogen and carbon framework of the molecule.
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¹H NMR: The proton NMR spectrum is predicted to show distinct signals corresponding to each unique proton environment.[3]
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Carboxylic Acid Proton (-COOH): A broad singlet is expected far downfield, typically in the δ 10-12 ppm range, due to its acidic nature and hydrogen bonding.[3][6]
-
Acetal Proton (C2-H): The single proton at the C2 position, flanked by two oxygen atoms, would likely appear as a doublet (coupled to the isopropyl methine proton) in the δ 4.5-5.0 ppm range.[3]
-
Dioxane Ring Protons (C4-H₂, C6-H₂): The axial and equatorial protons on these carbons would present as complex multiplets, influenced by their diastereotopic relationships.
-
Dioxane Ring Proton (C5-H): The proton on the carbon bearing the carboxyl group would appear as a multiplet.
-
Isopropyl Protons (-CH(CH₃)₂): A septet for the methine proton and a doublet for the six equivalent methyl protons are expected.
-
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton.
-
Carboxyl Carbon (-COOH): This signal is expected in the downfield region of δ 165-185 ppm.[6]
-
Acetal Carbon (C2): The carbon bonded to two oxygen atoms will appear around δ 95-105 ppm.
-
Dioxane and Isopropyl Carbons: The remaining aliphatic carbons (C4, C5, C6, and isopropyl carbons) will resonate in the upfield region of the spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an invaluable tool for identifying the key functional groups present in the molecule.[3]
-
O-H Stretch: A very broad and strong absorption band is the most characteristic feature, appearing from 2500 to 3300 cm⁻¹. This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, often forming dimers.[3][6][7]
-
C-H Stretches: Absorptions corresponding to the sp³ C-H bonds of the dioxane ring and isopropyl group are expected in the 2850-3000 cm⁻¹ region.[3]
-
C=O Stretch: A strong, sharp absorption for the carbonyl group of the carboxylic acid will be present between 1710 and 1760 cm⁻¹. The exact position can be influenced by hydrogen bonding, with dimeric forms typically absorbing around 1710 cm⁻¹.[3][6]
-
C-O Stretches: Strong bands characteristic of the C-O single bonds of the carboxylic acid and the acetal linkage within the dioxane ring will appear in the 1000-1300 cm⁻¹ fingerprint region.[3]
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern, aiding in structural confirmation. While a specific spectrum is not publicly available, fragmentation can be predicted.
-
Molecular Ion (M+): The molecular ion peak would be observed at m/z = 174.
-
Key Fragments: Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH, M-17) and the carboxyl group (-COOH, M-45). Fragmentation of the dioxane ring and loss of the isopropyl group would also lead to characteristic daughter ions.
Synthesis and Reactivity
Synthetic Pathway
A common synthetic route to produce the trans-isomer of 2-Isopropyl-1,3-dioxane-5-carboxylic acid involves the decarboxylation of a dicarboxylic acid precursor.[5] This method provides good yield and stereochemical control.
Caption: Synthetic workflow for trans-2-Isopropyl-1,3-dioxane-5-carboxylic acid.
Experimental Protocol: Synthesis of trans-2-isopropyl-5-carboxy-1,3-dioxane[7]
-
Reaction Setup: To 10.0 g (0.046 mol) of 2-isopropyl-5,5-dicarboxy-1,3-dioxane, add 100 mL of acetonitrile and 4.6 g (0.046 mol) of N-methylmorpholine in a suitable reaction vessel.
-
Heating: Heat the reaction mixture to a temperature between 80-105 °C.
-
Monitoring: Maintain the temperature and stir for approximately 4 hours. The reaction progress should be monitored by a suitable analytical technique, such as HPLC, until the starting material is completely consumed.
-
Work-up: Once the reaction is complete, cool the mixture and remove the acetonitrile solvent under reduced pressure at 50 °C.
-
Precipitation: Add purified water to the residue and cool the mixture to approximately 5 °C.
-
Acidification: Adjust the pH to ~2.5 using 1 mol/L hydrochloric acid while maintaining the temperature at 5 °C to precipitate the product.
-
Isolation: Stir the resulting slurry for 1 hour at 5 °C, then collect the solid product by suction filtration.
-
Drying: Dry the isolated solid at approximately 50 °C to obtain the final product. A reported yield for this procedure is 72.8%, with a cis-trans ratio of 1:18.7.[5]
Application as a Pharmaceutical Intermediate
The primary and most critical application of this compound is its use as a key intermediate in the multi-step synthesis of Iobitridol .[1][2] Iobitridol is a modern, non-ionic, low-osmolar contrast agent used worldwide for X-ray imaging procedures. The structural integrity and purity of the 2-Isopropyl-1,3-dioxane-5-carboxylic acid precursor are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). The dioxane moiety serves as a protecting group during the synthesis, which is later removed in subsequent steps.
Safety, Handling, and Storage
Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.
GHS Hazard Information
| Pictogram(s) | Signal Word | Hazard Statements |
| Warning/Danger | H315: Causes skin irritation.H318: Causes serious eye damage.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects. |
Precautionary Statements & Handling
-
Prevention:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P264: Wash skin thoroughly after handling.
-
P271: Use only outdoors or in a well-ventilated area.
-
P273: Avoid release to the environment.
-
P280: Wear protective gloves, eye protection, and face protection.
-
-
Response:
-
IF ON SKIN: Wash with plenty of soap and water (P302 + P352).
-
IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell (P304 + P340 + P312).
-
IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor (P305 + P351 + P338, P310).
-
-
Personal Protective Equipment (PPE): Always use in a fume hood. Wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Recommended storage temperature is between 10°C and 25°C.
Conclusion
2-Isopropyl-1,3-dioxane-5-carboxylic acid is more than a simple organic molecule; it is a specifically designed building block that plays a critical role in the pharmaceutical industry. Its well-defined structure, stereochemistry, and reactivity are leveraged to produce complex molecules like the contrast agent Iobitridol. A thorough understanding of its properties, from spectroscopic fingerprints to synthesis protocols and safety requirements, is essential for any scientist or researcher working with this important compound.
References
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2-Isopropyl-1,3-dioxane-5-carboxylic Acid. ChemBK. [Link]
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2-Isopropyl-1,3-dioxane-5,5-dicarboxylic acid diethyl ester | C13H22O6. PubChem. [Link]
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Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]
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2-(1-Methylethyl)-1,3-dioxane-5-carboxylic acid. PubChem. [Link]
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Mass Spectrometry - Examples. University of Arizona Department of Chemistry and Biochemistry. [Link]
-
The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. [Link]
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